(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-bromofuran-2-carboxylate
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Overview
Description
Compounds with a pyridinyl structure, such as the one in your query, are often found in various fields of chemistry due to their wide range of biological activities . They can be part of larger molecules with potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, which are a promising tool for creating diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy . For instance, a simple and efficient tandem Knoevenagel–Michael protocol was used for the synthesis of a related compound .Molecular Structure Analysis
The structure of synthesized compounds is usually proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The reaction mechanism for the synthesis of similar compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, the molecular weight of a related compound was found to be 254.23926 .Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. It exhibits activity against various bacterial strains, including E. coli , where it has shown promising results in inhibiting bacterial growth . This suggests its utility in developing new antimicrobial therapies, particularly against drug-resistant bacteria.
Antioxidant Properties
This molecule has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The compound’s ability to scavenge free radicals indicates its potential use in preventing or treating conditions caused by oxidative damage .
Antitubercular Agent
The compound has shown encouraging results as an antitubercular agent, with significant inhibition against M. tuberculosis H37Rv . This is particularly important given the rising cases of tuberculosis and the need for new treatments against resistant strains of the bacterium .
Anticancer Research
In cancer research, the compound has been used as an inhibitor of protein kinases, which are enzymes that play a key role in the regulation of cell functions. Its effectiveness in inhibiting the growth of certain cancer cell lines points to its potential application in cancer therapy.
Enzyme Function Studies
Due to its unique chemical structure, the compound is a valuable tool for studying the structure and function of enzymes. It can help in understanding the biochemical pathways and mechanisms by which enzymes operate, which is fundamental in the development of enzyme-based treatments.
Drug Discovery and Development
Lastly, the compound’s diverse biological activities make it an attractive candidate for drug discovery and development. Its interactions with various biological targets can lead to the development of new drugs with novel mechanisms of action, addressing a wide range of diseases.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O6/c1-5-4-7(9(14(17)18)10(15)13-5)20-11(16)6-2-3-8(12)19-6/h2-4H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERXQVIHZPLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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